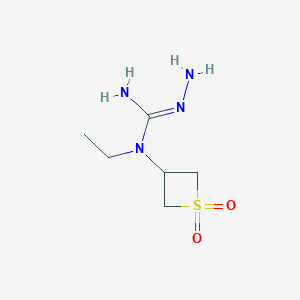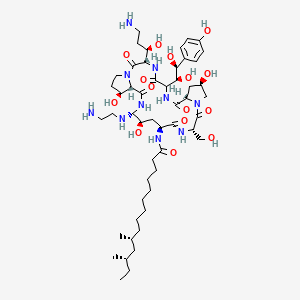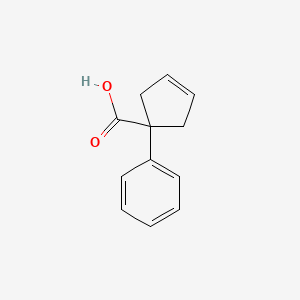
2-Fluoro-5-hydroxy-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-hydroxy-4-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of fluorine, hydroxyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-hydroxy-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzoic acid to introduce the nitro group. This is followed by hydroxylation to add the hydroxyl group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-fluoro-5-nitro-4-benzoquinone.
Reduction: The nitro group can be reduced to an amino group, resulting in 2-fluoro-5-hydroxy-4-aminobenzoic acid.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 2-Fluoro-5-nitro-4-benzoquinone.
Reduction: 2-Fluoro-5-hydroxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-5-hydroxy-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-hydroxy-4-nitrobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-hydroxy-5-nitrobenzoic acid: Similar structure but with different positions of functional groups.
2-Fluoro-5-nitrobenzoic acid: Lacks the hydroxyl group.
4-Hydroxy-3-nitrobenzoic acid: Lacks the fluorine atom.
Uniqueness: 2-Fluoro-5-hydroxy-4-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of fluorine, hydroxyl, and nitro groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H4FNO5 |
|---|---|
Poids moléculaire |
201.11 g/mol |
Nom IUPAC |
2-fluoro-5-hydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Clé InChI |
HWEOLANUQJPQKR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)[N+](=O)[O-])F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)




![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)




![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)

